- Magnetic nanoparticle-supported phosphine gold(I) complex: a highly efficient and recyclable catalyst for the direct reductive amination of aldehydes and ketones, Catalysis Science & Technology (2016, 2016, 6(12), 4554-4564

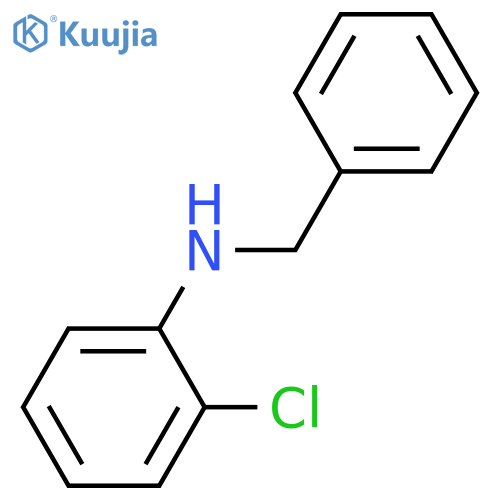

Cas no 98018-66-7 (N-benzyl-2-chloroaniline)

N-benzyl-2-chloroaniline structure

Produktname:N-benzyl-2-chloroaniline

N-benzyl-2-chloroaniline Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Benzenemethanamine, N-(2-chlorophenyl)-

- N-BENZYL-N-(2-CHLOROPHENYL)AMINE

- Benzylamine, N-(o-chlorophenyl)- (6CI, 7CI)

- N-(2-Chlorophenyl)benzenemethanamine (ACI)

- 2-Chloro-N-benzylaniline

- N-Benzyl-2-chloroaniline

- N-benzyl-2-chloroaniline

-

- Inchi: 1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2

- InChI-Schlüssel: RJIRIFJATWTRKR-UHFFFAOYSA-N

- Lächelt: ClC1C(NCC2C=CC=CC=2)=CC=CC=1

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 3

N-benzyl-2-chloroaniline Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-145188-0.25g |

N-benzyl-2-chloroaniline |

98018-66-7 | 95% | 0.25g |

$149.0 | 2023-04-20 | |

| Enamine | EN300-145188-10.0g |

N-benzyl-2-chloroaniline |

98018-66-7 | 95% | 10g |

$1654.0 | 2023-04-20 | |

| Enamine | EN300-145188-0.1g |

N-benzyl-2-chloroaniline |

98018-66-7 | 95% | 0.1g |

$105.0 | 2023-04-20 | |

| 1PlusChem | 1P00H73D-500mg |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 500mg |

$401.00 | 2024-04-19 | |

| 1PlusChem | 1P00H73D-10g |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 10g |

$2107.00 | 2023-12-15 | |

| 1PlusChem | 1P00H73D-50mg |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 50mg |

$143.00 | 2024-04-19 | |

| A2B Chem LLC | AI01545-500mg |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 500mg |

$535.00 | 2024-07-18 | |

| A2B Chem LLC | AI01545-100mg |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 100mg |

$324.00 | 2024-07-18 | |

| 1PlusChem | 1P00H73D-2.5g |

Benzenemethanamine, N-(2-chlorophenyl)- |

98018-66-7 | 95% | 2.5g |

$994.00 | 2023-12-15 | |

| Enamine | EN300-145188-10000mg |

N-benzyl-2-chloroaniline |

98018-66-7 | 95.0% | 10000mg |

$1654.0 | 2023-09-29 |

N-benzyl-2-chloroaniline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: Magnetite (Fe3O4) (silica coated) , Silver triflate , Silica , Chloro[diphenyl[2-(triethoxysilyl)ethyl]phosphine-κP]gold (supported on silica-coated Fe3O4) Solvents: Dichloromethane ; 10 min, rt

1.2 Reagents: Hantzsch ester ; 3 h, rt

1.2 Reagents: Hantzsch ester ; 3 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Catalysts: Silver triflate , Chloro(triphenylphosphine)gold Solvents: Dichloromethane ; 10 min, rt

1.2 Reagents: Hantzsch ester ; 3 h, rt

1.2 Reagents: Hantzsch ester ; 3 h, rt

Referenz

- Direct reductive amination of aromatic aldehydes catalyzed by gold(I) complex under transfer hydrogenation conditions, Chemical Communications (Cambridge, 2011, 47(23), 6605-6607

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 30 min, rt

1.2 Reagents: Pinacolborane ; 12 h, rt

1.2 Reagents: Pinacolborane ; 12 h, rt

Referenz

- Catalyst- and solvent-free efficient access to N-alkylated amines via reductive amination using HBpin, Organic & Biomolecular Chemistry (2020, 2020, 18(20), 3853-3857

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: Silver , Iron chloride (FeCl3) Solvents: o-Xylene ; 18 h, reflux

Referenz

- γ-Alumina-Supported Silver Cluster for N-Benzylation of Anilines with Alcohols, ChemCatChem (2009, 2009, 1(4), 497-503

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Oxygen , Cesium hydroxide Catalysts: Manganese oxide (MnO2) ; 24 h, 135 °C

1.2 Solvents: Ethyl acetate

1.2 Solvents: Ethyl acetate

Referenz

- Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air, Organic Letters (2011, 2011, 13(23), 6184-6187

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: Iron chloride (FeCl) , 2-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-pyridinyl]-1H-benzimidazole Solvents: Toluene ; 36 h, 110 °C

Referenz

- Iron-catalyzed N-alkylation of aromatic amines via borrowing hydrogen strategy, Journal of Coordination Chemistry (2021, 2021, , 4-6

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ; 1 MPa, 150 °C

Referenz

- Cobalt nanoparticles supported on N-doped mesoporous carbon as highly efficient catalyst for synthesis of aromatic amines, Journal of Colloid and Interface Science (2017, 2017, , 231-240

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Catalysts: Oxygen , Cesium hydroxide, monohydrate Solvents: Mesitylene ; 24 h, 140 °C

Referenz

- Insight into O2-Promoted Base-Catalyzed N-Alkylation of Amines with Alcohols, European Journal of Organic Chemistry (2015, 2015, 2015(13), 2972-2977

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Pyridine , Potassium tert-butoxide Solvents: Toluene ; 12 h, 135 °C

Referenz

- Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions, Chemical Communications (Cambridge, 2020, 56(88), 13607-13610

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][N-(5-methyl-2-pyridinyl-κN)-P,P-diphenylphospho… Solvents: Diglyme ; 24 h, 70 °C

Referenz

- New Iridium Catalysts for the Efficient Alkylation of Anilines by Alcohols under Mild Conditions, Chemistry - A European Journal (2010, 2010, 16(44), 13193-13198

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ; 8 h, 3 MPa, 80 °C

Referenz

- Selective and recyclable rhodium nanocatalysts for the reductive N-alkylation of nitrobenzenes and amines with aldehydes, RSC Advances (2015, 2015, 5(70), 56936-56941

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Toluene ; 24 h, 130 °C

Referenz

- [(PPh3)2NiCl2]-Catalyzed C-N Bond Formation Reaction via Borrowing Hydrogen Strategy: Access to Diverse Secondary Amines and Quinolines, Journal of Organic Chemistry (2021, 2021, 86(9), 6994-7001

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: Zinc nitrate Solvents: Toluene ; 36 h, 140 °C

Referenz

- Zinc-Catalyzed N-Alkylation of Aromatic Amines with Alcohols: A Ligand-Free Approach, Advanced Synthesis & Catalysis (2020, 2020, 362(20), 4409-4414

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Catalysts: Ruthenium dioxide (nickel complex supported on SBA-15) Solvents: Toluene ; 24 h, 120 °C

Referenz

- Highly Selective Synergistic N-Alkylation of Amines with ROH Catalyzed by Nickel-Ruthenium, ACS Sustainable Chemistry & Engineering (2022, 2022, 10(26), 8342-8349

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Catalysts: Potassium hydroxide , Carbon nitride (C3N4) Solvents: Toluene ; 18 h, 130 °C

Referenz

- Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions, Journal of Catalysis (2023, 2023, , 80-98

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: 1658434-87-7 Solvents: Diglyme ; 24 h, 70 °C; 70 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- New Iridium Catalysts for the Selective Alkylation of Amines by Alcohols under Mild Conditions and for the Synthesis of Quinolines by Acceptor-less Dehydrogenative Condensation, Chemistry - A European Journal (2014, 2014, 20(41), 13279-13285

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (Cu2O) , Tetrabutylammonium bromide , Silica Solvents: Water ; 1.5 h, 100 °C

Referenz

- SiO2-Cu2O: An efficient and recyclable heterogeneous catalyst for N-benzylation of primary and secondary amines, Cuihua Xuebao (2014, 2014, 35(3), 444-450

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Catalysts: Indium zinc sulfide (In2ZnS4) (nanocomposite with carbon quantum dots) ; 18 h

Referenz

- Replacement of Pd nanoparticles: Hydrogenation promoted by frustrated Lewis acid-base pairs in carbon quantum dots, Journal of Catalysis (2020, 2020, , 304-310

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Ammonia borane Catalysts: Palladium, compd. with platinum (Fe3O4 supported) Solvents: Methanol ; rt

1.2 Reagents: Acetic acid Solvents: Methanol ; 6 s, 40 psi, rt

1.2 Reagents: Acetic acid Solvents: Methanol ; 6 s, 40 psi, rt

Referenz

- Simple reversible fixation of a magnetic catalyst in a continuous flow system: ultrafast reduction of nitroarenes and subsequent reductive amination using ammonia borane, Catalysis Science & Technology (2020, 2020, 10(4), 944-949

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Catalysts: Tetrabutylammonium fluoride , Zinc , Potassium fluoride , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Water ; 48 h, 90 °C

Referenz

- Selective C-C bonds formation, N-alkylation and benzo[d]imidazoles synthesis by a recyclable zinc composite, Chinese Chemical Letters (2022, 2022, 33(1), 266-270

Herstellungsverfahren 21

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Catalysts: Samarium, tris[tetrahydroborato(1-)-H,H′]-, (OC-6-11)-, compd. with tetrahydrofu… Solvents: Tetrahydrofuran ; 3 h, 60 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

- Samarium borohydride as effective reagent for synthesis of various imines and secondary amines, Journal of Modern Chemistry & Chemical Technology (2018, 2018, 9(1), 21-50

Herstellungsverfahren 22

Reaktionsbedingungen

1.1 Solvents: Acetic acid ; 30 min, rt; rt → 0 °C

1.2 Reagents: Sodium borohydride ; 5 min, 0 °C

1.3 Solvents: Water

1.2 Reagents: Sodium borohydride ; 5 min, 0 °C

1.3 Solvents: Water

Referenz

- para-Selective C-H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis, Journal of the American Chemical Society (2019, 2019, 141(16), 6719-6725

Herstellungsverfahren 23

Reaktionsbedingungen

1.1 Catalysts: Alumina (complexes with Pt-Sn) , Platinum, compd. with tin (1:3) (γ-alumina-supported) ; 32 h, 145 °C

Referenz

- Scalable synthesis of secondary and tertiary amines by heterogeneous Pt-Sn/γ-Al2O3 catalyzed N-alkylation of amines with alcohols, Tetrahedron (2016, 2016, 72(51), 8516-8521

Herstellungsverfahren 24

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: Carbon Solvents: Toluene ; 24 h, 130 °C

Referenz

- Carbon-catalysed reductive hydrogen atom transfer reactions, Nature Communications (2015, 2015, , 1-6478

Herstellungsverfahren 25

Reaktionsbedingungen

1.1 Catalysts: Gold , Titania Solvents: Toluene ; 33 h, 120 °C

Referenz

- Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts, Chemistry - A European Journal (2011, 2011, 17(26), 7172-7177

Herstellungsverfahren 26

Reaktionsbedingungen

1.1 Catalysts: Alumina , Platinum alloy, nonbase, Pt,Sn Solvents: o-Xylene ; 24 h, 145 °C

Referenz

- Pt-Sn/γ-Al2O3-Catalyzed Highly Efficient Direct Synthesis of Secondary and Tertiary Amines and Imines, Chemistry - A European Journal (2011, 2011, 17(47), 13308-13317

Herstellungsverfahren 27

Reaktionsbedingungen

1.1 Reagents: Tetramethyldisilazane Catalysts: Indium triiodide Solvents: Toluene ; 1 h, 100 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Indium-catalyzed reduction of secondary amides with a hydrosiloxane leading to secondary amines, Tetrahedron Letters (2015, 2015, 56(46), 6448-6451

Herstellungsverfahren 28

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: Copper Solvents: Toluene ; 24 h, 180 °C

Referenz

- Alcohol Amination Catalyzed by Copper Powder as a Self-Supported Catalyst, ChemSusChem (2019, 2019, 12(13), 3185-3191

N-benzyl-2-chloroaniline Raw materials

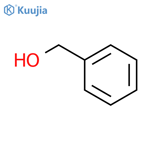

- Benzyl alcohol

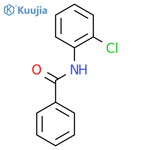

- N-(2-chlorophenyl)benzamide

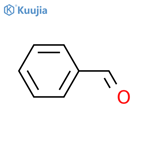

- Benzaldehyde

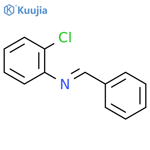

- Benzenamine, 2-chloro-N-(phenylmethylene)-, (E)-

N-benzyl-2-chloroaniline Preparation Products

N-benzyl-2-chloroaniline Verwandte Literatur

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

5. Back matter

Related Articles

-

Isoquinolin-Strukturen: Einblick in ihre Synthese und Biologische Aktivität Isochinoline stellen ein……Jun 17, 2025

-

Synthese und Anwendungsmöglichkeiten von 4-Fluorobenzonitril in der chemischen Biopharmazie 4-Fluoro……Jun 17, 2025

-

Morpholinoethansulfonsäure – Ein wirksames Tool in der chemischen Biopharmazie Morpholinoethansulfon……Jun 17, 2025

-

1-Ethynylcyclohexan-1-ol: Eine Schlüsselverbindung in der chemischen Biopharmazie Die chemische Biop……Jun 17, 2025

-

Dimethylmaleat: Ein wichtiger Intermediator in der chemischen Biopharmazie Dimethylmaleat (DMM), der……Jun 17, 2025

98018-66-7 (N-benzyl-2-chloroaniline) Verwandte Produkte

- 887214-02-0(1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

- 958717-01-6(4-butoxy-N-2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide)

- 1564747-86-9(5-Amino-3-bromo-4-methylpyridin-2(1H)-one)

- 2228700-37-4(1-(cyclopentylmethyl)-2,2-dimethylcyclopropylmethanol)

- 1447962-32-4(4-(4-Methanesulfonyl-1H-pyrazol-3-yl)-phenylamine)

- 1160112-55-9(3,3,4,4,4-pentafluorobutane-1,2-diol)

- 850544-26-2(4,6-dichloro-5-nitropyridine-2-carboxylic acid)

- 2098069-96-4(methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbimidate)

- 1048918-57-5(2-(4,5-Dimethyl-oxazol-2-yl)-phenylamine)

- 1805613-02-8(2-Amino-4-bromo-5-(trifluoromethyl)benzyl bromide)

Empfohlene Lieferanten

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

江苏科伦多食品配料有限公司

Gold Mitglied

CN Lieferant

Reagenz

Shandong Feiyang Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Gold Mitglied

CN Lieferant

Reagenz